1-(9-isobutyl-9H-carbazol-3-yl)ethanone
Description
1-(9-Isobutyl-9H-carbazol-3-yl)ethanone is a carbazole derivative featuring an isobutyl group at the 9-position of the carbazole core and an acetyl group at the 3-position. Carbazole derivatives are widely studied for their applications in organic electronics, pharmaceuticals, and materials science due to their aromatic stability, electron-rich structure, and tunable substituent effects. The isobutyl substituent enhances solubility in organic solvents, while the acetyl group introduces ketone functionality, enabling further chemical modifications .
Properties
IUPAC Name |
1-[9-(2-methylpropyl)carbazol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-12(2)11-19-17-7-5-4-6-15(17)16-10-14(13(3)20)8-9-18(16)19/h4-10,12H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWULQERVRZMPEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)C(=O)C)C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The compound is compared to analogs with different alkyl/aryl substituents at the 9-position or modified functional groups (Table 1).
Table 1: Structural and Physicochemical Comparisons
*Based on NMR data for similar alkyl-substituted carbazoles .
Key Observations:
- Alkyl Chain Length : Longer alkyl chains (e.g., octyl) increase lipophilicity but may reduce crystallinity compared to shorter chains (ethyl, isobutyl) .
- Aromatic vs. Alkyl Substituents: Phenyl groups enhance thermal stability but reduce solubility in non-polar solvents .
- Functional Groups : Acetyl groups at the 3-position enable conjugation with π-systems, influencing electronic properties for optoelectronic applications .
Key Observations:
- N-Alkylation Efficiency : Microwave-assisted methods (e.g., octyl derivative) improve reaction speed and yield compared to traditional heating .
- Friedel-Crafts Limitations : Acid-sensitive substrates may require milder conditions to avoid decomposition .
Key Observations:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
